
Sodium p-arsonobenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium p-arsonobenzenesulphonate is an organoarsenic compound with the molecular formula
C6H6AsNaO6S
. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of both arsenic and sulfonate groups, which contribute to its unique chemical properties and reactivity.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium p-arsonobenzenesulphonate can be synthesized through the reaction of p-aminobenzenesulphonic acid with arsenic acid. The process involves the diazotization of p-aminobenzenesulphonic acid followed by a Sandmeyer reaction with arsenic acid to introduce the arsenic group.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale diazotization and subsequent reaction with arsenic acid under controlled conditions. The reaction is carried out in aqueous medium, and the product is isolated through crystallization and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the arsenic atom is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to form lower oxidation state arsenic compounds.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild to moderate conditions.
Major Products:
Oxidation: Arsenic pentoxide and other higher oxidation state arsenic compounds.
Reduction: Arsenic trioxide and other lower oxidation state arsenic compounds.
Substitution: Various substituted benzenesulphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium p-arsonobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of parasitic infections and certain types of cancer.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which sodium p-arsonobenzenesulphonate exerts its effects is primarily through the interaction of its arsenic moiety with biological molecules. The arsenic atom can bind to thiol groups in proteins, disrupting their function and leading to cell death. This property is exploited in its antimicrobial and anticancer applications, where it targets rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Sodium arsenite: Another organoarsenic compound with similar biological activity but different chemical properties.
Sodium arsanilate: Used in similar applications but with a different mechanism of action.
Sodium arsenate: Primarily used in industrial applications with distinct chemical reactivity.
Uniqueness: Sodium p-arsonobenzenesulphonate is unique due to its dual functional groups (arsenic and sulfonate), which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Propriétés
Numéro CAS |
6634-88-4 |
|---|---|
Formule moléculaire |
C6H7AsO6S |
Poids moléculaire |
282.10 g/mol |
Nom IUPAC |
4-arsonobenzenesulfonic acid |
InChI |
InChI=1S/C6H7AsO6S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,8,9,10)(H,11,12,13) |
Clé InChI |
FDADNEVPFQUWEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)O)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


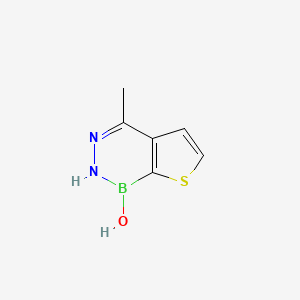
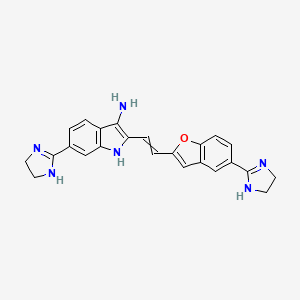
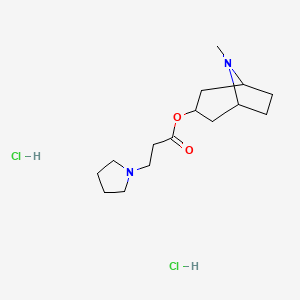
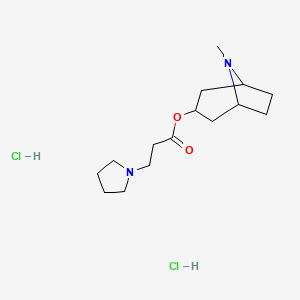
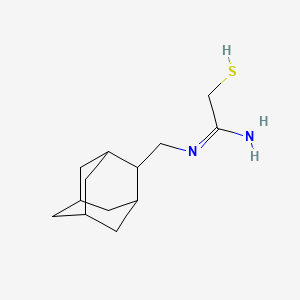
![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
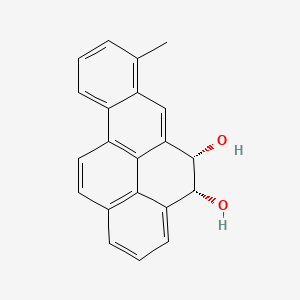
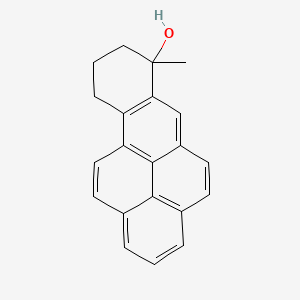
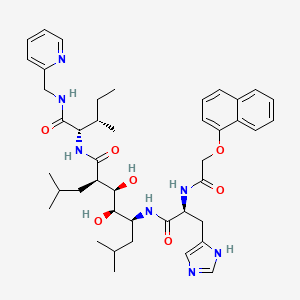
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)



![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
